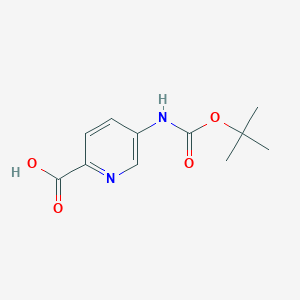

5-((tert-Butoxycarbonyl)amino)picolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQRNWVCRIQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651749 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848308-47-4 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)picolinic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 848308-47-4

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized molecular building blocks. 5-((tert-Butoxycarbonyl)amino)picolinic acid, a diprotic N-Boc protected aminopicolinic acid, has emerged as a pivotal intermediate, particularly in the fields of medicinal chemistry and targeted protein degradation. Its unique bifunctional nature, possessing both a nucleophilic amino group shielded by a readily cleavable protecting group and a carboxylic acid moiety, allows for sequential and site-selective chemical modifications. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 848308-47-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, DMSO, and DMF | General knowledge |

| Storage | 2-8 °C, under inert atmosphere | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually straightforward, involving the selective protection of the amino group of 5-aminopicolinic acid. The tert-butoxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the N-Boc protection of amino acids and related compounds.[3][4][5]

Materials:

-

5-Aminopicolinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-aminopicolinic acid (1.0 eq) in a mixture of 1,4-dioxane and a 1M aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture at room temperature until a clear solution is obtained.

-

Protection Reaction: Cool the solution to 0 °C using an ice bath. To this, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification and Isolation: Cool the aqueous layer to 0 °C and acidify to a pH of 3-4 with a 1M HCl solution. A white precipitate should form.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Drying: Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the starting material and the Boc anhydride.

-

The addition of a base (NaOH) is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride.

-

Acidification is necessary to protonate the carboxylate, making the final product less soluble in water and facilitating its precipitation.

Applications in Drug Discovery and Development

The strategic placement of the protected amine and the carboxylic acid on the pyridine ring makes this compound a highly valuable building block in medicinal chemistry.

A Key Component in PROTAC® Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology has opened up new avenues for targeting proteins that have been traditionally considered "undruggable."

This compound serves as a versatile precursor for the synthesis of linkers used in PROTACs. The carboxylic acid moiety can be coupled with a linker component, and after deprotection of the Boc group, the resulting free amine can be attached to another part of the linker or directly to the E3 ligase ligand.

Logical Workflow for PROTAC Synthesis

Caption: Logical workflow for the incorporation of the picolinic acid moiety into a PROTAC.

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[6][7] this compound can be used as a starting material to introduce a functionalized pyridine ring into kinase inhibitor scaffolds. The amino group, once deprotected, can serve as an attachment point for various side chains designed to enhance potency and selectivity. While specific examples incorporating this exact molecule are often found within proprietary patent literature, the general utility is well-established in the synthesis of complex heterocyclic compounds.[8][9][10]

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound stands out as a testament to the power of well-designed building blocks in accelerating drug discovery. Its straightforward synthesis, coupled with its bifunctional nature, provides medicinal chemists with a reliable and versatile tool for the construction of complex molecules with therapeutic potential. As research into targeted protein degradation and novel kinase inhibitors continues to expand, the demand for high-quality intermediates like this compound is poised to grow, solidifying its place as an indispensable component in the modern medicinal chemist's toolbox.

References

- 1. 848308-47-4|this compound|BLD Pharm [bldpharm.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 9. Discovery of Imidazoquinolines as a Novel Class of Potent, Selective, and in Vivo Efficacious Cancer Osaka Thyroid (COT) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Introduction

5-((tert-Butoxycarbonyl)amino)picolinic acid is a valuable bifunctional molecule increasingly utilized in the fields of medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a carboxylic acid, and a Boc-protected amine, renders it an important building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of the amino and carboxylic acid groups on the picolinic acid scaffold allows for diverse chemical modifications, making it a versatile component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles underpinning each step.

Strategic Synthesis Analysis

The synthesis of this compound can be approached through two principal strategic routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of synthesis, and purification capabilities.

-

Route 1: Direct Boc Protection. This is the most straightforward approach, commencing with the commercially available 5-aminopicolinic acid. The synthesis involves a single step of protecting the exocyclic amino group with a tert-butoxycarbonyl (Boc) group. This route is atom-economical and minimizes the number of synthetic steps, which is advantageous for both time and cost efficiency.

-

Route 2: Esterification, Protection, and Hydrolysis. This alternative pathway begins with the esterification of 5-aminopicolinic acid to its corresponding methyl ester. The amino group of the ester is then protected with a Boc group, followed by the hydrolysis of the methyl ester to yield the final product. This multi-step approach can sometimes offer advantages in terms of solubility and ease of purification of the intermediates.

This guide will provide detailed protocols for both synthetic routes, as well as for the synthesis of the key starting material, 5-aminopicolinic acid, from 5-nitropicolinic acid.

Synthesis of the Starting Material: 5-Aminopicolinic Acid

The common precursor for both synthetic routes is 5-aminopicolinic acid. While commercially available, it can also be synthesized in the laboratory from 5-nitropicolinic acid via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitropicolinic Acid

This procedure details the reduction of the nitro group of 5-nitropicolinic acid to an amine using hydrogen gas and a palladium on carbon catalyst.

Materials:

-

5-Nitropicolinic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 5-nitropicolinic acid (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 5-aminopicolinic acid as a solid. The product can be further purified by recrystallization if necessary.

Route 1: Direct Synthesis from 5-Aminopicolinic Acid

This one-step synthesis is often the preferred method due to its simplicity and efficiency.

Workflow for Direct Boc Protection```dot

digraph "Direct Boc Protection" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

"5-Aminopicolinic_Acid" [label="5-Aminopicolinic Acid"]; "Reaction" [label="Boc₂O, Base (e.g., TEA or NaHCO₃)\nSolvent (e.g., THF/Water, Dioxane/Water)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5-Aminopicolinic_Acid" -> "Reaction"; "Reaction" -> "Product"; }

Caption: A three-step synthesis pathway involving esterification, Boc protection, and hydrolysis.

Experimental Protocol: Step 1 - Fischer Esterification of 5-Aminopicolinic Acid

This protocol describes the conversion of the carboxylic acid to a methyl ester. [1] Materials:

-

5-Aminopicolinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 5-aminopicolinic acid (1.0 eq) in methanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-aminopicolinate.

Experimental Protocol: Step 2 - Boc Protection of Methyl 5-Aminopicolinate

This protocol is similar to the direct protection but is performed on the methyl ester.

Materials:

-

Methyl 5-aminopicolinate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 5-aminopicolinate (1.0 eq) in DCM or THF.

-

Add triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

-

Stir at room temperature for 4-12 hours, monitoring by TLC.

-

Dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 5-((tert-butoxycarbonyl)amino)picolinate, which can be purified by column chromatography if necessary.

Experimental Protocol: Step 3 - Saponification of the Methyl Ester

This final step hydrolyzes the ester to the carboxylic acid. [2] Materials:

-

Methyl 5-((tert-butoxycarbonyl)amino)picolinate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

-

Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq).

-

Stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Remove the THF under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Purify by recrystallization as described in Route 1.

Data Summary

The following table summarizes typical quantitative data for the compounds involved in the synthesis of this compound. Actual yields and physical properties may vary depending on the specific reaction conditions and the purity of the reagents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 5-Nitropicolinic Acid | C₆H₄N₂O₄ | 168.11 | - | 155-158 |

| 5-Aminopicolinic Acid | C₆H₆N₂O₂ | 138.12 | >90 | 218-223 |

| Methyl 5-Aminopicolinate | C₇H₈N₂O₂ | 152.15 | 80-90 | 145-148 |

| Methyl 5-((tert-Butoxycarbonyl)amino)picolinate | C₁₂H₁₆N₂O₄ | 252.27 | >90 | 110-113 |

| This compound | C₁₁H₁₄N₂O₄ | 238.24 | 85-95 | 175-178 |

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between a direct, one-step Boc protection and a multi-step esterification-protection-hydrolysis sequence will depend on project-specific requirements such as scale, timeline, and available resources. Both pathways, when executed with care and precision, can provide high yields of this valuable synthetic intermediate. The detailed protocols and strategic analysis provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully synthesize this compound for their research and development endeavors.

References

An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)picolinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Bifunctional molecules, possessing orthogonal reactive sites and strategically placed protecting groups, serve as invaluable building blocks in the synthesis of novel therapeutic agents. 5-((tert-Butoxycarbonyl)amino)picolinic acid emerges as a quintessential example of such a scaffold. Its inherent features—a pyridine core for aromatic interactions, a carboxylic acid for amide bond formation or salt formation, and a Boc-protected amine for controlled deprotection and subsequent derivatization—render it a versatile and highly sought-after intermediate in the synthesis of a diverse array of biologically active compounds. This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental chemical identity to its practical applications and handling.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: 5-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid[1]

This systematic name precisely describes the molecule: a picolinic acid (pyridine-2-carboxylic acid) backbone with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position of the pyridine ring.

Chemical Identifiers and Key Properties

For unambiguous identification and data retrieval, a set of standardized identifiers is crucial.

| Property | Value | Source |

| CAS Number | 848308-47-4 | [2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 238.24 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Part 2: Synthesis and Purification

Proposed Synthetic Pathway

A logical and commonly employed route involves the protection of a commercially available aminopicolinic acid precursor.

Figure 2: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: 5-Aminopicolinic acid is the logical precursor, providing the core pyridine-carboxylic acid structure.

-

Protecting Group Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group due to its high reactivity with amines and the generation of benign byproducts (tert-butanol and CO₂).

-

Base: A non-nucleophilic organic base like triethylamine (Et₃N) is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct.

-

Solvent System: A mixture of an organic solvent like dioxane or THF with water is often employed to dissolve both the polar amino acid and the less polar (Boc)₂O.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on standard Boc protection methodologies.

-

Dissolution: Dissolve 5-aminopicolinic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Addition of Protecting Group: To the stirred solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

Reaction: Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with water.

-

Perform an extraction with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON is used.[2]

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 5% citric acid or dilute HCl).[2] This protonates the carboxylic acid, making it less water-soluble.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]

Purification Methodologies

The purification of the final product is critical to ensure its suitability for subsequent synthetic steps.

2.3.1 Recrystallization:

This is often the most efficient method for obtaining high-purity crystalline material.

-

Solvent Selection: A solvent system in which the compound is soluble when hot but sparingly soluble when cold is required. A mixture of ethyl acetate and a non-polar solvent like hexane is a common choice for Boc-protected amino acids.[2]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

2.3.2 Column Chromatography:

For smaller scales or when recrystallization is challenging, flash column chromatography is a viable alternative.

-

Stationary Phase: Silica gel is the standard stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the product with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Combine the pure fractions and evaporate the solvent.

-

Part 3: Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Very broad due to hydrogen bonding.[1] |

| N-H (Amide) | ~3400 | Sharp to medium intensity. |

| C=O (Carboxylic Acid) | 1760-1710 | Strong absorption.[1] |

| C=O (Boc group) | ~1700 | Strong absorption, may overlap with the carboxylic acid C=O. |

| C-O (Carboxylic Acid & Boc) | 1320-1210 | Strong intensity.[1] |

| Aromatic C=C and C=N | 1600-1450 | Multiple bands of varying intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0-13.0 | Singlet (broad) | 1H |

| Aromatic Protons (Pyridine Ring) | 7.5-8.5 | Doublets/Singlets | 3H |

| Amide (-NH) | ~9.5 | Singlet (broad) | 1H |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165-185 |

| Boc Group (C=O) | ~155 |

| Aromatic Carbons (Pyridine Ring) | 110-150 |

| tert-Butyl (quaternary C) | ~80 |

| tert-Butyl (CH₃) | ~28 |

Part 4: Applications in Drug Discovery and Development

The strategic placement of the functional groups in this compound makes it a valuable precursor in the synthesis of a wide range of pharmaceutical agents.

Role as a Bifunctional Linker

The molecule can act as a linker to connect two different molecular fragments. The carboxylic acid can be activated and coupled with an amine to form an amide bond. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be further functionalized.

Figure 3: General workflow for the use of this compound as a linker.

Precursor for Enzyme Inhibitors

The picolinic acid scaffold is a known pharmacophore in various enzyme inhibitors. For instance, derivatives of picolinic acid have been explored as inhibitors of protein kinase B (PKB), a key enzyme in cancer cell proliferation and survival. The ability to readily modify the 5-position of the picolinic acid ring allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Use in Peptide Synthesis

The Boc-protected amino group is a classic feature of reagents used in solid-phase peptide synthesis (SPPS). While this specific molecule is not a standard amino acid, its structure lends itself to incorporation into peptide-like molecules or as a capping agent for peptide chains.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemists. Its combination of a versatile picolinic acid core with an orthogonally protected amino group provides a reliable and efficient starting point for the synthesis of complex molecules. A thorough understanding of its chemical properties, synthesis, purification, and reactivity is essential for its effective utilization in the development of next-generation therapeutics. As the demand for novel and intricate molecular architectures in drug discovery continues to grow, the importance of such well-defined and versatile intermediates will undoubtedly increase.

References

A Guide to the Spectroscopic Characterization of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 5-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring its purity and predicting its reactivity in complex synthetic pathways. This document will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy, grounded in both theoretical principles and practical considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize polar compounds and the presence of exchangeable protons (acidic OH and amide NH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The acidic proton of the carboxylic acid may be observable as a broad singlet at a downfield chemical shift, though its presence and position can be concentration and solvent-dependent.[2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | > 12 | Broad Singlet | 1H |

| Amide (-NH) | 9.5 - 10.5 | Singlet | 1H |

| Pyridine H-6 | ~8.5 | Doublet | 1H |

| Pyridine H-4 | ~8.0 | Doublet of Doublets | 1H |

| Pyridine H-3 | ~7.8 | Doublet | 1H |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

Interpretation:

-

The downfield chemical shifts of the pyridine protons are due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

-

The amide proton's chemical shift is influenced by hydrogen bonding and its electronic environment.

-

The tert-butyl group will appear as a sharp singlet with an integration of nine protons, a characteristic feature of the Boc protecting group.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-C OOH) | 165 - 175 |

| Carbamate (-NHC O-) | 150 - 155 |

| Pyridine C -2 | 148 - 152 |

| Pyridine C -6 | 145 - 150 |

| Pyridine C -5 | 135 - 140 |

| Pyridine C -3 | 120 - 125 |

| Pyridine C -4 | 110 - 115 |

| Boc quaternary (-C (CH₃)₃) | ~80 |

| Boc methyl (-C(C H₃)₃) | ~28 |

Interpretation:

-

The carbonyl carbons of the carboxylic acid and the carbamate are the most downfield signals due to their direct attachment to electronegative oxygen atoms. Carboxyl carbons in similar structures are observed in the 165-185 ppm range.[2]

-

The chemical shifts of the pyridine carbons are influenced by the positions of the nitrogen atom and the substituents.

-

The quaternary and methyl carbons of the Boc group have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): Purity Assessment and Molecular Weight Confirmation

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the purity of a sample and confirm its molecular weight.

Experimental Protocol: LC-MS

Given the polar nature of this compound, a reversed-phase LC method with a polar-modified column or a hydrophilic interaction liquid chromatography (HILIC) approach would be suitable.[4]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

LC System:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compound.

-

-

MS System:

-

Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules. Both positive and negative ion modes should be evaluated.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.[4]

-

Diagram of the LC-MS Experimental Workflow:

Caption: Workflow for LC-MS analysis.

Predicted LC-MS Data and Interpretation

The molecular formula of this compound is C₁₁H₁₄N₂O₄, with a monoisotopic mass of 238.0954 Da.

| Adduct Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| [M+H]⁺ | 239.1026 | - |

| [M+Na]⁺ | 261.0846 | - |

| [M-H]⁻ | - | 237.0881 |

| [M+HCOO]⁻ | - | 283.0936 |

Interpretation:

-

In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. The presence of a sodium adduct [M+Na]⁺ is also common.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

High-resolution mass spectrometry should provide a measured mass that is within 5 ppm of the calculated exact mass, confirming the elemental composition.

-

The LC chromatogram will indicate the purity of the sample, with the target compound appearing as a single major peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Experimental Protocol: IR

For a solid sample like this compound, the spectrum is typically acquired using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Methodology (ATR):

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum.

Diagram of the IR (ATR) Experimental Workflow:

Caption: Workflow for IR spectroscopy using an ATR accessory.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functionalities.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (carbamate) | 3400 - 3200 | Medium |

| C-H stretch (aromatic & aliphatic) | 3100 - 2850 | Medium-Weak |

| C=O stretch (carboxylic acid) | 1760 - 1690 | Strong |

| C=O stretch (carbamate) | 1725 - 1705 | Strong |

| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (acid & carbamate) | 1320 - 1210 | Strong |

Interpretation:

-

A very broad absorption band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[2][5]

-

The N-H stretch of the carbamate will appear as a sharper band within this region.

-

Two distinct, strong carbonyl (C=O) stretching bands are expected: one for the carboxylic acid and one for the carbamate. The exact positions can be influenced by conjugation and hydrogen bonding.

-

The presence of the pyridine ring will be confirmed by C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Strong C-O stretching bands will also be present, arising from both the carboxylic acid and the carbamate groups.

References

Unveiling the Bioactive Potential: A Technical Guide to Novel 5-((tert-Butoxycarbonyl)amino)picolinic Acid Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxylic acid scaffold, particularly picolinic acid and its derivatives, represents a cornerstone in medicinal chemistry, with a rich history of yielding a plethora of therapeutic agents.[1] This technical guide delves into the burgeoning field of novel 5-((tert-Butoxycarbonyl)amino)picolinic acid compounds, a class of molecules poised for significant contributions to drug discovery. The strategic placement of a Boc-protected amino group at the 5-position offers a versatile platform for synthetic elaboration and modulation of biological activity. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising compounds, with a focus on their potential as anti-inflammatory and cytotoxic agents. We will explore the underlying mechanisms of action, detailing their engagement with critical signaling pathways such as NF-κB and p38 MAPK. Furthermore, this guide furnishes detailed, field-proven protocols for key in vitro and in vivo assays, empowering researchers to rigorously assess the therapeutic potential of this novel chemical class.

Introduction: The Picolinic Acid Scaffold in Drug Discovery

Picolinic acid, an endogenous metabolite of tryptophan, and its synthetic derivatives have long been recognized for their diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects.[2] The inherent chelating properties of the picolinic acid moiety contribute to its multifaceted pharmacological profile.[2] The introduction of a 5-amino substituent, protected by a tert-Butoxycarbonyl (Boc) group, provides a stable yet readily cleavable handle for further chemical modification, allowing for the generation of diverse compound libraries. The exploration of 5-substituted picolinic acid derivatives has revealed promising activities, including the inhibition of botulinum neurotoxin A and modulation of inflammatory responses. This guide will focus on the systematic evaluation of these novel this compound compounds, providing a roadmap from synthesis to biological characterization.

Synthetic Strategy and Characterization

A plausible synthetic approach involves the nitration of a suitable picolinic acid precursor, followed by reduction of the nitro group to an amine, and subsequent protection with a Boc group. The carboxylic acid moiety may also require protection and subsequent deprotection during the synthetic sequence.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Characterization of the synthesized compounds is paramount and should include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

-

Melting Point Analysis: As an indicator of purity.

Evaluation of Biological Activity: A Tiered Approach

A systematic screening cascade is essential for the efficient evaluation of novel compounds.[5] This involves a series of in vitro and in vivo assays to determine cytotoxicity, target engagement, and efficacy.

In Vitro Cytotoxicity Assessment

Initial screening should focus on determining the inherent cytotoxicity of the compounds to establish a therapeutic window.

Table 1: Representative Cytotoxicity Data for Picolinic Acid Derivatives

| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |

| Fusaric acid | CHO | Cell Count | ~32 | [6] |

| 3-Hydroxy picolinic acid | CHO | Cell Count | ~100 | [6] |

| Picolinic acid | CHO | Cell Count | ~200 | [6] |

| 6-Hydroxy picolinic acid | CHO | Cell Count | ~25,850 | [6] |

| Compound 5 (a picolinic acid derivative) | A549 (Lung Cancer) | MTT | 99.93 | [2] |

| 5-Nitropicolinic acid complex (Cd) | B16-F10 (Melanoma) | Not specified | ~26.94 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[8]

Materials:

-

Target cell line (e.g., RAW 264.7 macrophages, various cancer cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[9]

-

96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

-

Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Activity Assessment

Given the known anti-inflammatory properties of related compounds, this is a key area of investigation.[10][11]

In Vitro Model: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[5][12] This model is widely used to screen for anti-inflammatory agents.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

LPS from E. coli

-

Test compounds

-

Griess Reagent

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[13]

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Mechanistic Insights: Elucidating the Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents. The NF-κB and p38 MAPK signaling pathways are key regulators of inflammation and are known to be modulated by picolinic acid derivatives.[2][5][10]

Signaling Pathway Diagram: NF-κB Activation and Inhibition

Caption: Putative mechanism of action: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: Western Blot Analysis of NF-κB and p38 MAPK Pathways

Western blotting allows for the detection and quantification of specific proteins, providing insights into the activation state of signaling pathways.[8][9]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Sample Preparation: Prepare cell lysates from cells treated with the test compound and/or LPS. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

In Vivo Efficacy Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

In Vivo Model: LPS-Induced Systemic Inflammation in Mice

This model is commonly used to evaluate the in vivo efficacy of anti-inflammatory agents.[5][14]

Experimental Protocol:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week.

-

Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

-

LPS Challenge: After a predetermined time, induce systemic inflammation by intraperitoneally injecting LPS.

-

Monitoring and Sample Collection: Monitor the animals for clinical signs of inflammation. At a specified time point, collect blood and tissues for analysis of inflammatory markers (e.g., cytokines like TNF-α and IL-6 via ELISA) and histopathological examination.

-

Data Analysis: Compare the levels of inflammatory markers and tissue damage between the treated and control groups to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The this compound scaffold presents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis, in vitro, and in vivo evaluation of these compounds, with a focus on their potential anti-inflammatory and cytotoxic activities. The detailed protocols and mechanistic insights serve as a valuable resource for researchers in this field.

Future work should focus on expanding the library of these derivatives to establish robust structure-activity relationships (SAR). Elucidating the specific molecular targets and further unraveling the intricacies of their interactions with key signaling pathways will be crucial for optimizing their therapeutic potential and advancing them towards clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Picolinic acid, a tryptophan metabolite, triggers cellular senescence by targeting NOS/p38 MAPK/CK1α/MLKL signaling and metabolic exhaustion in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Aminosalicylic acid inhibits inflammatory responses by suppressing JNK and p38 activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory activities and potential mechanisms of phenolic acids isolated from Salvia miltiorrhiza f. alba roots in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2.2. Cell Culture and Lipopolysaccharide-Induced Inflammation [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Strategic Application of the tert-Butoxycarbonyl (Boc) Protecting Group in Aminopicolinic Acid Synthesis

Abstract: Aminopicolinic acids are a class of pyridinecarboxylic acids that serve as vital building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise functionalization of the pyridine ring is paramount for tuning the biological activity and material properties of the final products. However, the inherent reactivity of the amino group and the electronic nature of the pyridine ring present significant challenges for regioselective synthesis. This technical guide provides an in-depth exploration of the strategic use of the tert-butoxycarbonyl (Boc) protecting group to overcome these challenges. We will dissect the dual role of the Boc group: first, as a robust shield for the amino moiety, and second, as a powerful Directed Metalation Group (DMG) for achieving highly regioselective ortho-functionalization through lithiation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic methodologies for the efficient construction of complex aminopicolinic acid derivatives.

The Synthetic Challenge of Aminopicolinic Acids

The synthesis of substituted aminopicolinic acids is complicated by two primary factors:

-

Reactivity of the Amino Group: The nucleophilic and basic nature of the amino group can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-couplings, acylations, and reactions involving strong bases or electrophiles. Unprotected amino groups can lead to a mixture of undesired side products, significantly reducing the yield of the target molecule.

-

Regiocontrol on the Pyridine Ring: The pyridine nucleus is electron-deficient, which deactivates it towards classical electrophilic aromatic substitution. While the existing substituents (amino and carboxylic acid) influence the position of any potential substitution, achieving clean regioselectivity for the introduction of new functional groups is often difficult. Alternative strategies, such as the synthesis of 4-aminopicolinic acid via nitration of picolinic acid N-oxide followed by reduction, are effective for specific isomers but offer limited flexibility for creating more complex substitution patterns.[1][2]

To achieve predictable and high-yielding syntheses, a robust protecting group strategy is not merely beneficial—it is essential.

The Boc Group: More Than Just a Protective Shield

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[3] Its popularity stems from a combination of favorable characteristics:

-

Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate (Boc₂O) under relatively mild basic conditions.[4][5]

-

Robustness: The Boc-protected amine (a carbamate) is stable to a wide range of nucleophilic and basic reaction conditions, making it compatible with many subsequent synthetic steps.[5][6]

-

Facile Cleavage: The group is easily removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or hydrochloric acid), liberating the free amine.[3][7] This cleavage mechanism proceeds via the formation of a stable tert-butyl cation, allowing for mild deprotection conditions that often leave other functional groups, such as esters, intact.[8]

Beyond this primary protective function, the Boc group possesses a powerful secondary characteristic: its ability to act as a Directed Metalation Group (DMG) . This dual functionality is the cornerstone of its strategic importance in aminopicolinic acid synthesis.

Mechanism of Boc Protection

The protection reaction involves the nucleophilic attack of the amine onto one of the carbonyl carbons of Boc anhydride. A carbonate leaving group is expelled, which can subsequently deprotonate the newly formed ammonium salt or spontaneously decompose to carbon dioxide and tert-butoxide, which then acts as the base.[9][10]

Caption: Mechanism of amine protection using Boc anhydride.

The Boc Group as a Directed ortho-Metalation (DoM) Group

Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[7] The reaction relies on a DMG, which is typically a Lewis basic functional group that can coordinate to an organolithium base (e.g., n-butyllithium or sec-butyllithium). This coordination brings the base into close proximity with a specific ortho-proton, facilitating its abstraction over other protons on the ring.[2]

The N-Boc-amino group is an effective DMG. The carbonyl oxygen of the carbamate coordinates to the lithium atom of the organolithium reagent. This positions the base to selectively deprotonate the adjacent C-H bond on the pyridine ring, generating a lithiated intermediate that can be trapped with various electrophiles.

Caption: General workflow for Boc-directed ortho-metalation.

In the context of an N-Boc-aminopicolinic acid, the molecule presents multiple potential sites for coordination and deprotonation. The picolinic acid's carboxylate (formed in situ by initial deprotonation with the organolithium base) and the N-Boc group can both act as DMGs. The regiochemical outcome is determined by the relative directing power of these groups and the reaction conditions. Based on established DMG hierarchies, the carbamate is a powerful directing group, and lithiation is expected to occur ortho to the N-Boc group. For a substrate like 4-(Boc-amino)picolinic acid, this strategy enables selective functionalization at the C3 or C5 position, a transformation that is difficult to achieve via other methods.

A study on the directed ortho-lithiation of N-Boc-aniline provides a strong precedent, demonstrating that this strategy is highly effective on analogous aromatic systems. The study optimized conditions, including the choice of base and temperature, to achieve high yields of the ortho-functionalized product.

Experimental Protocols & Methodologies

The following protocols are generalized methodologies based on established procedures for Boc protection, directed metalation, and deprotection.[4] Researchers should perform appropriate optimization for their specific aminopicolinic acid substrate.

Protocol 1: N-Boc Protection of Aminopicolinic Acid

Objective: To protect the amino group of an aminopicolinic acid with a Boc group.

Materials:

-

Aminopicolinic acid

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 - 1.5 equiv.)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Solvent: Dioxane/Water (1:1), Tetrahydrofuran (THF), or Acetonitrile (MeCN)

Procedure:

-

Dissolve the aminopicolinic acid in the chosen solvent system (e.g., 1:1 dioxane/water).

-

Add a base (e.g., NaOH, 2.0 equiv.) to the solution and stir until the starting material is fully dissolved.

-

Add Boc₂O (1.1 equiv.) to the solution portion-wise or as a solution in the organic solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully acidify the reaction mixture with a cold, dilute acid (e.g., 1 M HCl or citric acid) to pH ~3-4 to protonate the carboxylic acid.

-

Extract the product with an organic solvent such as ethyl acetate (EtOAc).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization as needed to yield the N-Boc-aminopicolinic acid.

| Parameter | Condition | Rationale |

| Base | NaOH, TEA, NaHCO₃ | To deprotonate the carboxylic acid and neutralize the acid formed during the reaction. |

| Solvent | Dioxane/H₂O, THF | Ensures solubility of both the polar starting material and the less polar Boc₂O reagent. |

| Equivalents of Boc₂O | 1.1 - 1.5 | A slight excess ensures complete conversion of the starting material. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without thermal degradation. |

Protocol 2: Directed ortho-Lithiation and Electrophilic Quench

Objective: To regioselectively functionalize the N-Boc-aminopicolinic acid at the position ortho to the amino group.

Materials:

-

N-Boc-aminopicolinic acid

-

Organolithium base: sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi) (2.2 - 2.5 equiv.)

-

Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl ether (Et₂O)

-

Additive: Tetramethylethylenediamine (TMEDA) (optional, but recommended)

-

Electrophile (e.g., Iodomethane, Deuterium oxide, N,N-Dimethylformamide)

Procedure:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), add the N-Boc-aminopicolinic acid to a flame-dried flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF and TMEDA (1.1 equiv. per equiv. of base) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add the organolithium base (s-BuLi, 2.2 equiv.) dropwise via syringe, maintaining the temperature at -78 °C. The first equivalent deprotonates the carboxylic acid, and the subsequent amount effects the ortho-deprotonation.

-

Stir the resulting deep-colored solution at -78 °C for 1-3 hours.

-

Electrophilic Quench: Add the chosen electrophile (1.5 equiv.) dropwise to the solution, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Perform an aqueous workup, extracting the product into an appropriate organic solvent. Dry the organic layer, filter, and concentrate in vacuo.

-

Purify the product via chromatography to isolate the functionalized N-Boc-aminopicolinic acid.

| Parameter | Condition | Rationale |

| Base | s-BuLi, t-BuLi | Strong, non-nucleophilic bases required to deprotonate the aromatic C-H bond. |

| Equivalents of Base | >2.0 | The first equivalent neutralizes the acidic carboxylic acid proton; the second performs the DoM. |

| Temperature | -78 °C | Prevents side reactions, potential decomposition of the lithiated intermediate, and ensures kinetic control. |

| Additive | TMEDA | A bidentate ligand that breaks up organolithium aggregates, increasing basicity and reaction rate.[2] |

Protocol 3: N-Boc Deprotection

Objective: To remove the Boc group and reveal the free amine.

Materials:

-

N-Boc protected aminopicolinic acid derivative

-

Acid: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl, e.g., 4 M in dioxane)

-

Solvent: Dichloromethane (DCM) or Dioxane

Procedure:

-

Dissolve the N-Boc protected compound in DCM.

-

Add TFA (5-10 equivalents or as a 20-50% v/v solution in DCM) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

-

The product is often obtained as a salt (e.g., trifluoroacetate or hydrochloride). It can be used as such or neutralized by careful addition of a base (e.g., saturated NaHCO₃ solution) followed by extraction.

Conclusion

The tert-butoxycarbonyl group is a uniquely powerful tool in the synthesis of complex aminopicolinic acids. Its utility extends far beyond its conventional role as a simple amine protecting group. By leveraging the Boc group's ability to act as a potent Directed ortho-Metalation Group, chemists can achieve highly regioselective C-H functionalization on the electron-deficient pyridine ring. This strategy provides a reliable and flexible pathway to novel aminopicolinic acid derivatives that are otherwise challenging to access. The combination of robust protection, predictable regiochemical control in functionalization, and mild deprotection conditions solidifies the Boc group's position as an indispensable component of the modern synthetic chemist's toolbox for heterocyclic chemistry.

References

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. baranlab.org [baranlab.org]

- 3. rsc.org [rsc.org]

- 4. Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Directed ortho lithiation of phenylcarbamic acid 1,1-dimethylethyl ester (N-BOC-aniline). Revision and improvements | Semantic Scholar [semanticscholar.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Picolinic Acid: A Versatile Scaffold in Modern Medicinal Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Picolinic acid, a pyridine-2-carboxylic acid, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility that spans a wide array of therapeutic areas.[1][2] This is attributed to its unique physicochemical properties, including its role as an efficient bidentate chelating agent for various metal ions and its ability to serve as a versatile synthetic building block.[3] This technical guide provides a comprehensive overview of the picolinic acid scaffold, from its fundamental chemical properties and synthesis to its diverse applications in drug discovery. We will delve into its coordination chemistry, explore its role in anticancer, neuroprotective, and antimicrobial agent development, and provide detailed experimental protocols for the synthesis and biological evaluation of its derivatives. This guide is intended to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and practical insights to facilitate the design and development of novel picolinic acid-based therapeutics.

Introduction to the Picolinic Acid Scaffold

Picolinic acid is an endogenous metabolite of the amino acid tryptophan, produced via the kynurenine pathway.[3] Its simple yet elegant structure, a pyridine ring substituted with a carboxylic acid at the 2-position, belies its complex and multifaceted roles in biological systems and medicinal chemistry.

Physicochemical Properties and Significance

The key to picolinic acid's utility lies in the juxtaposition of the carboxylic acid and the pyridine nitrogen atom. This arrangement allows for the formation of stable five-membered chelate rings with a variety of metal ions, including zinc, iron, chromium, and copper.[4] This chelating ability is not only crucial for its biological functions, such as facilitating mineral absorption, but also provides a powerful tool for medicinal chemists to modulate the activity of metalloenzymes or to develop metal-based therapeutics.[5] Furthermore, the aromatic pyridine ring offers a rigid framework that can be readily functionalized at various positions to fine-tune the steric and electronic properties of the molecule, enabling the optimization of interactions with biological targets.

Synthesis of Picolinic Acid Derivatives

The synthetic accessibility of the picolinic acid scaffold is a major advantage for its use in drug discovery. A variety of synthetic methodologies have been developed to introduce diverse substituents onto the pyridine ring, allowing for the creation of large and structurally diverse compound libraries for screening.

General Synthetic Strategies

Several common strategies are employed for the synthesis of substituted picolinic acids:

-

Functionalization of the Pyridine Ring: Starting with commercially available picolinic acid or its esters, various reactions such as nitration, halogenation, and amination can be used to introduce functional groups at different positions of the pyridine ring.[6]

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents onto a pre-functionalized picolinic acid scaffold.[7]

-

Cyclization Reactions: Picolinic acid derivatives can also be synthesized through the cyclization of acyclic precursors, offering a way to construct the pyridine ring with desired substituents in place.

Experimental Protocol: Synthesis of 4-Aminopicolinic Acid

This protocol describes a common method for the synthesis of 4-aminopicolinic acid, a valuable intermediate for further derivatization.[6][8][9][10]

Step 1: Nitration of Picolinic Acid N-oxide

-

To a stirred solution of picolinic acid N-oxide in concentrated sulfuric acid, slowly add fuming nitric acid at a controlled temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the 4-nitropicolinic acid N-oxide.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Reduction of the Nitro Group

-

Dissolve the 4-nitropicolinic acid N-oxide in a suitable solvent (e.g., ethanol or methanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain 4-aminopicolinic acid. The product can be further purified by recrystallization.

The Role of Picolinic Acid as a Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The picolinic acid scaffold fits this description well, with its derivatives showing activity against a wide range of enzymes and receptors.[2]

Coordination Chemistry and its Biological Implications

The ability of picolinic acid to chelate metal ions is central to many of its biological effects. For instance, chromium picolinate is a popular nutritional supplement used to improve insulin sensitivity, where the picolinic acid facilitates the absorption and bioavailability of chromium.[11] In the context of drug design, this chelating property can be exploited to:

-

Inhibit Metalloenzymes: Many enzymes require a metal cofactor for their catalytic activity. Picolinic acid derivatives can be designed to bind to the metal ion in the active site, thereby inhibiting the enzyme.

-

Modulate Metal Homeostasis: Dysregulation of metal ion homeostasis is implicated in several diseases. Picolinic acid-based chelators can be used to restore metal balance.

-

Develop Metal-Based Drugs and Imaging Agents: The scaffold can be used to deliver therapeutic or diagnostic metal ions to specific tissues or cells.[12]

Therapeutic Applications of Picolinic Acid Derivatives

The versatility of the picolinic acid scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Activity

Picolinic acid derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[13]

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells by triggering pathways such as endoplasmic reticulum stress.[13]

-

Enzyme Inhibition: Picolinic acid-based compounds have been developed as inhibitors of key enzymes in cancer signaling pathways, such as protein kinases.

-

Metal Chelation: The chelation of essential metal ions like iron can disrupt cancer cell proliferation.[14]

While specific SARs are target-dependent, some general trends have been observed:

| Position of Substitution | Type of Substituent | Effect on Anticancer Activity | Reference |

| 4-position | Halogens (e.g., Fluoro, Chloro) | Often enhances activity | [13] |

| 5-position | Bulky aromatic groups | Can improve binding affinity | [13] |

| Carboxylic acid | Esterification or Amidation | Modulates solubility and cell permeability | [15] |

Neuroprotective Effects

Picolinic acid is an endogenous metabolite in the brain and has been shown to possess neuroprotective properties.[3] Its derivatives are being investigated for the treatment of neurodegenerative diseases.

-

Antagonism of Excitotoxicity: Picolinic acid can block the neurotoxic effects of quinolinic acid, another tryptophan metabolite implicated in neuroinflammation.[16]

-

Modulation of Neurotransmitter Systems: Some derivatives have shown anticonvulsant activity, suggesting an interaction with neurotransmitter systems.[17]

-

Amide Derivatives: Conversion of the carboxylic acid to an amide can lead to potent anticonvulsant activity. The nature of the amine substituent is crucial for activity.[17]

-

Lipophilicity: Increasing the lipophilicity of the molecule can enhance its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Antimicrobial Activity

The picolinic acid scaffold is also a promising platform for the development of novel antimicrobial agents.[15][18]

-

Antibacterial Activity: Derivatives have shown activity against a range of bacteria, including drug-resistant strains. The mechanism is often related to the chelation of essential metal ions required for bacterial growth.[15][18]

-

Antiviral Activity: Picolinic acid itself has been reported to have broad-spectrum antiviral activity against enveloped viruses by inhibiting viral entry.[18]

-

Esterification: Esterification of the carboxylic acid can enhance antibacterial activity against Gram-positive bacteria.[15]

-

Substitution on the Pyridine Ring: The introduction of specific substituents, such as a 2,4-disubstitution pattern on a picolinamide, can impart selectivity against specific bacterial strains like Clostridioides difficile.[5]

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of picolinic acid derivatives is a critical step in the drug discovery process. Standardized and robust assays are essential for obtaining reliable and reproducible data.

In Vitro Cytotoxicity Assessment: MTT and SRB Assays

The MTT and SRB assays are two commonly used colorimetric methods for assessing the in vitro cytotoxicity of compounds against cancer cell lines.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the picolinic acid derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

-

Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates several times with water to remove the TCA.

-

SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-